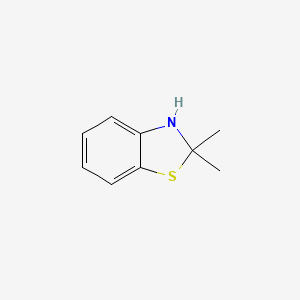

Benzothiazole, 2,3-dihydro-2,2-dimethyl-

Description

Significance of Heterocyclic Compounds in Advanced Chemical Science

Heterocyclic compounds are a ubiquitous and essential class of molecules in the field of chemical science. Their structural diversity and the presence of heteroatoms such as nitrogen, sulfur, and oxygen impart unique physical, chemical, and biological properties. orientjchem.orgresearchgate.net This has led to their widespread use in numerous applications, from the synthesis of complex natural products to the design of novel functional materials. In medicinal chemistry, heterocyclic scaffolds form the core of a vast array of pharmaceuticals, highlighting their critical role in drug discovery and development. jyoungpharm.orgchalcogen.ro The ability of these compounds to interact with biological targets with high specificity and affinity is a key driver of ongoing research in this area.

Overview of the Benzothiazole (B30560) Scaffold in Modern Synthetic Chemistry

The benzothiazole scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in modern synthetic chemistry. orientjchem.org Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. pcbiochemres.com The synthetic versatility of the benzothiazole core allows for the introduction of various substituents, enabling the fine-tuning of its electronic and steric properties for specific applications. scilit.com Established synthetic routes to benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. orientjchem.org

Focus on 2,3-Dihydro-2,2-dimethylbenzothiazole: Structural and Chemical Attributes

Benzothiazole, 2,3-dihydro-2,2-dimethyl- is a derivative of the benzothiazole family characterized by a saturated five-membered thiazolidine (B150603) ring and two methyl groups at the 2-position. While specific experimental data for this particular compound is limited in publicly accessible literature, its structural and chemical attributes can be inferred from the well-established chemistry of related 2,3-dihydrobenzothiazoles.

The presence of the gem-dimethyl group at the C2 position is expected to influence the conformation of the thiazolidine ring. In related 2,3-dihydrobenzothiazole structures, the five-membered ring often adopts an envelope conformation. nih.gov The steric bulk of the two methyl groups would likely impact the bond angles and torsional strain within the ring, potentially influencing its reactivity.

The core structure consists of a benzene ring fused to a saturated thiazolidine ring. The nitrogen and sulfur heteroatoms in the thiazolidine ring are key features, with the lone pair of electrons on the nitrogen atom contributing to its basicity and nucleophilicity. The sulfur atom, in turn, can influence the electronic properties of the adjacent aromatic ring.

Below is a table summarizing the anticipated physicochemical properties of Benzothiazole, 2,3-dihydro-2,2-dimethyl- , based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H11NS |

| Molecular Weight | 165.26 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

| Key Structural Features | Fused benzene and thiazolidine rings, gem-dimethyl group at C2 |

| Reactivity | The nitrogen atom is a potential site for alkylation and acylation. The aromatic ring can undergo electrophilic substitution, with the position of substitution influenced by the dihydrothiazole ring. |

Note: The data in this table is predictive and based on the general properties of similar chemical structures. Experimental verification is required for definitive values.

Scope and Objectives of the Academic Research Investigation

The current scarcity of specific data on Benzothiazole, 2,3-dihydro-2,2-dimethyl- presents a clear opportunity for a focused academic research investigation. The primary objective of such a study would be to synthesize, definitively characterize, and explore the fundamental reactivity and potential applications of this compound.

Key Research Objectives:

Development of an Optimized Synthetic Protocol: To establish a reliable and high-yielding synthesis of Benzothiazole, 2,3-dihydro-2,2-dimethyl- . This would likely involve the reaction of 2-aminothiophenol with acetone (B3395972) or a related ketone under various catalytic conditions.

Comprehensive Spectroscopic and Structural Characterization: To fully characterize the compound using a suite of modern analytical techniques. This would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise chemical environment of each atom. researchgate.net

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations. researchgate.net

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

X-ray Crystallography: To obtain a definitive solid-state structure, confirming the ring conformation and bond parameters. mdpi.com

Investigation of Chemical Reactivity: To explore the reactivity of the synthesized compound, focusing on reactions at the nitrogen atom and the aromatic ring. This would provide insights into its potential as a building block in more complex molecular architectures.

Preliminary Screening for Biological Activity: Given the known biological activities of many benzothiazole derivatives, a preliminary screening of Benzothiazole, 2,3-dihydro-2,2-dimethyl- against a panel of biological targets could uncover potential applications in medicinal chemistry.

By addressing these objectives, a comprehensive understanding of this specific 2,3-dihydrobenzothiazole derivative can be achieved, contributing valuable knowledge to the broader field of heterocyclic chemistry and potentially paving the way for new discoveries and applications.

Properties

IUPAC Name |

2,2-dimethyl-3H-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZKOYYAWJGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=CC=CC=C2S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289790 | |

| Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25111-89-1 | |

| Record name | NSC77912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC64152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Pathways Involving 2,3 Dihydro 2,2 Dimethylbenzothiazole

Mechanistic Elucidation of Formation Reactions

The formation of the 2,3-dihydro-2,2-dimethylbenzothiazole framework, typically from 2-aminothiophenol (B119425) and acetone (B3395972), proceeds through a series of well-defined mechanistic steps. While often considered a straightforward condensation, understanding the nuances of the reaction pathways, including potential multicomponent variations, is crucial for optimizing synthesis and exploring its derivatization.

The synthesis of 2,3-dihydro-2,2-dimethylbenzothiazole is classically achieved through a bimolecular condensation. However, its formation can be conceptualized within the framework of a multicomponent reaction (MCR), which involves the reaction of three or more starting materials in a one-pot synthesis. In this context, the reaction can be viewed as a pseudo-three-component reaction involving 2-aminothiophenol, acetone, and a proton source (catalyst).

A plausible mechanistic pathway begins with the activation of the acetone carbonyl group by a proton, enhancing its electrophilicity. The nucleophilic amino group of 2-aminothiophenol then attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. This is followed by the nucleophilic attack of the thiol group onto the same carbon. Subsequent dehydration and cyclization yield the final 2,3-dihydro-2,2-dimethylbenzothiazole product.

An alternative viewpoint considers the initial formation of an imine or enamine from acetone and a secondary amine catalyst, which then reacts with 2-aminothiophenol. However, in the direct condensation, the reaction is typically self-catalyzed or promoted by a simple acid or base.

| Reaction Step | Description | Key Intermediates |

| 1. Carbonyl Activation | Protonation of the acetone carbonyl group. | Protonated acetone |

| 2. Nucleophilic Attack (Amine) | Attack of the amino group of 2-aminothiophenol on the activated carbonyl. | Carbinolamine |

| 3. Nucleophilic Attack (Thiol) | Intramolecular attack of the thiol group. | Hemithioaminal |

| 4. Cyclization/Dehydration | Ring closure and elimination of a water molecule. | Dihydrobenzothiazole ring |

The reaction cycle for the formation of 2,3-dihydro-2,2-dimethylbenzothiazole involves several key intermediates and transition states. Following the initial nucleophilic attack of the amine on the protonated acetone, a tetrahedral carbinolamine intermediate is formed. This intermediate is in equilibrium with the starting materials and a subsequent hemithioaminal, formed by the intramolecular attack of the thiol group.

| Intermediate/Transition State | Description | Key Features |

| Carbinolamine Intermediate | Product of the initial amine attack on the carbonyl. | Tetrahedral carbon, reversible formation. |

| Hemithioaminal Intermediate | Formed by the subsequent intramolecular thiol attack. | Contains both N-C-O and S-C-O bonds. |

| Dehydration Transition State | The energy barrier for the elimination of water. | Involves proton transfer and C-O bond cleavage. |

| Iminium-Sulfonium Cation | A key reactive intermediate post-dehydration. | Resonance stabilized, highly electrophilic. |

| Cyclization Transition State | The geometry leading to the formation of the five-membered ring. | Favorable orbital overlap between sulfur and the iminium carbon. |

Reactivity Studies of the 2,3-Dihydrobenzothiazole Moiety

The 2,3-dihydrobenzothiazole moiety in 2,3-dihydro-2,2-dimethylbenzothiazole exhibits a rich and varied reactivity profile, influenced by the presence of the electron-donating nitrogen and sulfur atoms, the saturated nature of the heterocyclic ring, and the gem-dimethyl substitution at the 2-position.

Nucleophilic Substitution: The 2,3-dihydrobenzothiazole ring itself is generally not susceptible to direct nucleophilic attack due to its electron-rich nature. However, nucleophilic substitution can occur on the aromatic ring if it is appropriately activated with electron-withdrawing groups. nih.govresearchgate.net More relevant to the dihydrobenzothiazole moiety is its ability to act as a nucleophile. The nitrogen atom can be alkylated or acylated, and the sulfur atom can also exhibit nucleophilic character in certain reactions.

| Reaction Type | Position of Attack | Activating/Directing Groups | Example Reaction |

| Electrophilic Aromatic Substitution | 4, 6, 7-positions | -NH- and -S- of the dihydrothiazole ring | Nitration, Bromination |

| Nucleophilic Aromatic Substitution | Activated positions on the benzene (B151609) ring | Requires electron-withdrawing groups | Substitution of a nitro group |

| Nucleophilic Attack by Heteroatoms | N-H and S | Lone pairs on nitrogen and sulfur | N-alkylation, N-acylation |

The 2,3-dihydrobenzothiazole ring can undergo a variety of ring-opening and ring-closing transformations, often promoted by heat, light, or chemical reagents. These reactions provide pathways to other heterocyclic systems or functionalized open-chain compounds.

Ring-Opening: Under certain conditions, the C2-S bond of the dihydrobenzothiazole ring can be cleaved. For instance, treatment with strong reducing agents can lead to the formation of 2-(alkylamino)thiophenol derivatives. Oxidative conditions can also promote ring opening. The presence of the gem-dimethyl group at the C2 position can influence the stability and the propensity for ring-opening reactions.

Ring-Closing: The 2,3-dihydro-2,2-dimethylbenzothiazole scaffold can be considered a product of a ring-closing reaction. Further intramolecular reactions can lead to the formation of more complex fused heterocyclic systems. For example, if a suitable functional group is present on a substituent at the nitrogen atom, it can undergo an intramolecular cyclization with a position on the aromatic ring. beilstein-journals.org

The 2,3-dihydrobenzothiazole ring system is redox-active. It can be both oxidized and reduced, leading to a variety of interesting and useful chemical transformations.

Oxidation: The dihydrobenzothiazole ring can be oxidized to the corresponding aromatic benzothiazole (B30560). This transformation involves the formal loss of two hydrogen atoms and results in a fully aromatic system. This oxidation can be achieved using a variety of oxidizing agents. The nitrogen and sulfur atoms are also susceptible to oxidation. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. Electrochemical studies on related systems have shown that the dihydrobenzothiazole moiety can undergo one-electron oxidation to form a radical cation. nih.govresearchgate.netresearchgate.netnih.gov

Reduction: While the dihydrobenzothiazole ring is already in a reduced state compared to benzothiazole, the aromatic portion of the molecule can be reduced under certain conditions, for example, through catalytic hydrogenation. More significantly, 2,3-dihydrobenzothiazoles are known to act as reducing agents themselves, capable of transferring a hydride or a hydrogen atom to suitable substrates. This property is exploited in various organic transformations where they serve as mild and selective reducing agents.

| Redox Process | Product(s) | Reagents/Conditions |

| Oxidation | 2,2-Dimethylbenzothiazole, Sulfoxide, Sulfone | Mild oxidizing agents (e.g., DDQ, MnO2), Stronger oxidizing agents (e.g., H2O2, m-CPBA) |

| Reduction | - | Catalytic hydrogenation (for the aromatic ring) |

| Hydride/Hydrogen Transfer | Oxidized substrate + Benzothiazolium cation | Acts as a reducing agent for various functional groups |

Sophisticated Spectroscopic and Structural Characterization of 2,3 Dihydro 2,2 Dimethylbenzothiazole Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2,3-dihydro-2,2-dimethylbenzothiazole, one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, but advanced multidimensional techniques are required for a complete and unambiguous assignment.

Two-dimensional (2D) NMR experiments are crucial for mapping the complex network of correlations within the molecule. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a proton-detected technique used to identify direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edusdsu.edu In an HSQC spectrum of 2,3-dihydro-2,2-dimethylbenzothiazole, each CH, CH₂, and CH₃ group would produce a cross-peak, correlating the ¹H chemical shift with the ¹³C chemical shift of its directly bonded carbon. This allows for the definitive assignment of protonated carbons in the molecule. For instance, the gem-dimethyl protons would show a strong correlation to the C2 carbon, while the methylene (B1212753) protons would correlate to the C3 carbon, and the aromatic protons would correlate to their respective carbons on the benzene (B151609) ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgcolumbia.edu This is instrumental in piecing together the molecular skeleton, especially by identifying connections involving quaternary (non-protonated) carbons. sdsu.edu For 2,3-dihydro-2,2-dimethylbenzothiazole, key HMBC correlations would be expected between the gem-dimethyl protons (H-C2) and both the C3 and C7a carbons. Furthermore, correlations from the N-H proton to C2 and C3a would confirm the dihydrothiazole ring structure.

2D Nuclear Overhauser Effect Spectroscopy (2D-NOESY): The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. researchgate.net It detects correlations between protons that are close to each other in space (typically < 5 Å). This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY correlations would be expected between the protons of the gem-dimethyl groups and the aromatic proton at the C7 position, helping to define the orientation of the dihydrothiazole ring relative to the benzene ring.

An illustrative table of expected 2D NMR correlations for the structural elucidation of 2,3-dihydro-2,2-dimethylbenzothiazole is provided below.

| Proton (¹H) Signal | Key HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| N-H | C3a | C2, C7a | Aromatic H (C4), Methylene H (C3) |

| Aromatic H (C4-C7) | Respective Aromatic Carbons | Adjacent and Quaternary Carbons (C3a, C7a) | Adjacent Aromatic H, N-H, Methylene H |

| Methylene H (C3) | C3 | C2, C3a, C4 | N-H, Aromatic H (C4), gem-Dimethyl H |

| gem-Dimethyl H (C2) | C2 | C3, C7a | Aromatic H (C7), Methylene H (C3) |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. This technique is invaluable for studying materials that are insoluble or where the crystalline structure is of primary interest. For 2,3-dihydro-2,2-dimethylbenzothiazole, ssNMR could be used to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may exhibit distinct physical properties.

Determine Conformation in the Solid State: Elucidate the precise molecular conformation and packing arrangement within the crystal lattice, which can differ from the averaged conformation observed in solution.

Probe Intermolecular Interactions: Analyze intermolecular interactions, such as hydrogen bonding involving the N-H group, by observing changes in chemical shifts and relaxation times.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, bonding, and conformation, providing a characteristic fingerprint for the compound. researchgate.netresearchgate.net

The FT-IR and Raman spectra of 2,3-dihydro-2,2-dimethylbenzothiazole are rich with information regarding its structure. nih.gov Specific vibrational modes are associated with different functional groups and parts of the molecule. For instance, the N-H stretching vibration, C-H stretching of the methyl and aromatic groups, and various C-C, C-N, and C-S stretching and bending modes can be identified.

The frequencies of these vibrational modes are sensitive to the molecule's conformation. nih.gov For example, the dihydrothiazole ring can adopt different puckered conformations, which would lead to subtle shifts in the frequencies of the methylene (CH₂) and N-H group vibrations. By comparing experimentally observed spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), the lowest energy conformers and the conformational preferences of the molecule can be determined. nih.gov

Below is a table of representative, expected vibrational modes for 2,3-dihydro-2,2-dimethylbenzothiazole.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FT-IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| CH₂ Scissoring | 1440 - 1480 | 1440 - 1480 |

| CH₃ Bending | 1370 - 1470 | 1370 - 1470 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Modern process analytical technology (PAT) often utilizes in situ vibrational spectroscopy to monitor chemical reactions in real-time. rsc.org By inserting a fiber-optic probe (such as an Attenuated Total Reflectance (ATR) probe for FT-IR) directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked without the need for sampling.

For the synthesis of 2,3-dihydro-2,2-dimethylbenzothiazole, this technique could be used to:

Determine Reaction Kinetics: By monitoring the rate of disappearance of a key reactant vibration (e.g., a carbonyl stretch of a precursor) and the rate of appearance of a product vibration (e.g., the C-N stretch of the benzothiazole (B30560) ring), detailed kinetic profiles can be established.

Optimize Reaction Conditions: The effect of changing parameters like temperature, pressure, or catalyst loading can be observed immediately, allowing for rapid optimization of reaction yield and purity.

Detect Intermediates: Transient intermediates that may not be observable by offline methods like chromatography can sometimes be detected, providing valuable mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathways

High-resolution mass spectrometry is a powerful technique for confirming the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can provide an unambiguous molecular formula.

For 2,3-dihydro-2,2-dimethylbenzothiazole (C₁₀H₁₃NS), HRMS would confirm its elemental composition. Following ionization, tandem mass spectrometry (MS/MS) experiments are performed. In these experiments, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is a reproducible fingerprint that provides structural information.

A plausible fragmentation pathway for protonated 2,3-dihydro-2,2-dimethylbenzothiazole ([M+H]⁺) would likely initiate with the loss of one of the methyl groups from the C2 position, a common fragmentation for gem-dimethyl systems, leading to a stable tertiary carbocation. Subsequent fragmentation could involve the cleavage of the dihydrothiazole ring.

The table below outlines a proposed fragmentation pathway with calculated exact masses.

| Fragment Ion Description | Proposed Structure / Loss | Molecular Formula | Calculated Exact Mass (m/z) |

| Protonated Molecular Ion | [M+H]⁺ | C₁₀H₁₄NS⁺ | 180.0841 |

| Loss of Methyl Radical | [M+H - •CH₃]⁺ | C₉H₁₁NS⁺ | 165.0607 |

| Loss of Propane | [M+H - C₃H₈]⁺ | C₇H₆NS⁺ | 136.0215 |

| Benzothiazolium Ion | Cleavage of dihydro ring | C₇H₆NS⁺ | 136.0215 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing unequivocal insights into bond lengths, bond angles, and conformational details. While a crystal structure for the parent 2,3-dihydro-2,2-dimethylbenzothiazole is not widely reported, detailed structural analyses of closely related derivatives provide a clear picture of the core's conformation.

A key example is the structure of a complex derivative featuring a 2-methyl-2,3-dihydro-1,3-benzothiazole unit. nih.gov The analysis of this compound reveals that the five-membered dihydrothiazole ring is not planar but adopts an "envelope" conformation. nih.gov In this arrangement, four of the atoms lie in a plane, while the fifth is puckered out of the plane. This conformation is a critical structural feature of the dihydrobenzothiazole system. nih.gov

The crystal structure of this derivative was determined to be in the triclinic system. nih.gov The detailed crystallographic data provide a foundational understanding of the steric and electronic effects that govern the molecular packing and solid-state architecture of this class of compounds. nih.gov Bond lengths and angles are reported to be within the normal ranges observed for similar heterocyclic structures. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂N₂S₂ |

| Crystal System | Triclinic |

| a (Å) | 9.8472 (8) |

| b (Å) | 9.9039 (8) |

| c (Å) | 11.7974 (9) |

| α (°) | 88.490 (2) |

| β (°) | 67.006 (2) |

| γ (°) | 60.764 (2) |

| Volume (ų) | 904.64 (12) |

| Z | 2 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for probing the electronic transitions and photophysical properties of molecules. Benzothiazole derivatives are widely recognized for their remarkable photophysical characteristics, often exhibiting strong fluorescence. researchgate.netnih.gov The specific absorption and emission wavelengths are highly sensitive to the nature and position of substituents on the benzothiazole core, as well as the polarity of the solvent environment. nih.gov

The electronic properties arise from π-π* transitions within the aromatic system. Substitution can introduce intramolecular charge transfer (ICT) character to the excited states, which often results in desirable properties like large Stokes shifts—the difference between the absorption and emission maxima. nih.govnih.gov A large Stokes shift is advantageous in applications such as fluorescent probes and imaging agents, as it minimizes self-absorption and improves signal detection. nih.gov

While specific data for the unsubstituted 2,3-dihydro-2,2-dimethylbenzothiazole is sparse, studies on various derivatives illustrate the typical spectral ranges. For instance, theoretical studies on substituted benzothiazole-based probes for hydrazine (B178648) have shown that modifications can lead to significant Stokes shifts, with one cyano derivative exhibiting a calculated shift of 201 nm. nih.gov Experimental work on new photoluminescent 2-phenylbenzothiazole (B1203474) derivatives also highlights their unique photophysical properties. researchgate.net

| Compound Type | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|

| 2-Phenylbenzothiazole derivative | ~350-400 | Not specified | Not specified | researchgate.net |

| Benzothiazole Hydrazine Probe (HPP1) | ~365 (Theoretical) | ~510 (Theoretical) | 145 | nih.gov |

| Cyano-Substituted Benzothiazole Probe (HPP4) | ~371 (Theoretical) | ~572 (Theoretical) | 201 | nih.gov |

Advanced Laser Spectroscopic Techniques for Gas Phase Studies

To understand the intrinsic properties of a molecule, free from solvent effects and intermolecular interactions, gas-phase studies are employed. Advanced techniques, often utilizing lasers, can provide highly detailed information about molecular structure, energy levels, and reactivity in an isolated environment.

While laser-induced fluorescence or resonant two-photon ionization studies on 2,3-dihydro-2,2-dimethylbenzothiazole are not prominent in the literature, other advanced mass spectrometry-based techniques have been used to study the fundamental properties of the parent benzothiazole system. One such method is Fourier transform ion cyclotron resonance (FTICR) spectroscopy, which has been used to experimentally determine the gas-phase basicities of benzothiazole and related 1,3-benzazoles. rsc.org

Gas-phase basicity is a measure of a molecule's intrinsic proton affinity. rsc.org Such studies are critical for understanding fundamental chemical reactivity. The FTICR experiments on benzothiazole, combined with theoretical calculations, provide insight into how the electronic structure of the heterocyclic ring influences its ability to accept a proton in the absence of a solvent. rsc.orgcore.ac.uk These fundamental data serve as a benchmark for understanding the behavior of more complex substituted derivatives like the 2,3-dihydro-2,2-dimethyl variant. core.ac.ukscirp.org Theoretical calculations often complement these experimental gas-phase studies to provide a more complete picture of the molecule's structure and behavior in an isolated state. core.ac.ukresearchgate.net

Theoretical and Computational Chemistry Studies on 2,3 Dihydro 2,2 Dimethylbenzothiazole

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 2,3-dihydro-2,2-dimethylbenzothiazole, these approaches can predict stable conformations and provide a basis for understanding its chemical behavior.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. In studies of related heterocyclic systems, such as benzothiazole (B30560) and dihydrobenzofuran derivatives, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional is frequently employed. This functional combines the strengths of both Hartree-Fock theory and density functional approximations.

When applied to 2,3-dihydro-2,2-dimethylbenzothiazole, DFT calculations with the B3LYP functional, often paired with a basis set like 6-311G(d,p), would be utilized to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For analogous molecules, the calculated geometric parameters from this level of theory have shown good agreement with experimental data obtained from X-ray crystallography.

The selection of the functional is crucial, as it directly impacts the accuracy of the results. While B3LYP is a popular choice, other functionals might be selected depending on the specific properties being investigated. For instance, functionals with long-range corrections (e.g., CAM-B3LYP) could be used for studying electronic transitions, while those incorporating dispersion corrections (e.g., B3LYP-D3) would be more suitable for systems where non-covalent interactions are significant.

Table 1: Representative Theoretical Bond Lengths and Angles for a Dihydrobenzofuran Analog using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-N | ~1.40 | C-N-C | ~125 |

| C-S | ~1.77 | C-S-C | ~95 |

| C-H | 1.08 - 1.09 | H-C-H | 108 - 110 |

| Note: This data is illustrative and based on calculations for similar heterocyclic structures. Specific values for 2,3-dihydro-2,2-dimethylbenzothiazole would require dedicated calculations. |

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods are computationally more intensive than DFT but can provide benchmark-quality results. Two prominent ab initio methods are Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).

These high-level calculations are often used to refine the energies obtained from DFT calculations or to validate the results for smaller, model systems. For 2,3-dihydro-2,2-dimethylbenzothiazole, CCSD(T) calculations, particularly when extrapolated to the complete basis set (CBS) limit, would be considered the "gold standard" for obtaining highly accurate electronic energies. However, due to the computational expense, these methods are typically applied to single-point energy calculations on geometries optimized at a lower level of theory, such as DFT.

The application of MP2 and CCSD(T) would be particularly valuable for studying reaction mechanisms involving this molecule, where precise energy differences between reactants, transition states, and products are critical.

Thermochemical Properties and Energetic Characterization

Computational methods are extensively used to predict the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that can be calculated computationally. This is often achieved using isodesmic or atomization energy methods in conjunction with high-level ab initio or DFT calculations. In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations, leading to more accurate results.

For 2,3-dihydro-2,2-dimethylbenzothiazole, a suitable isodesmic reaction could be formulated to calculate its enthalpy of formation. Similarly, reaction energies for processes involving this molecule can be determined by calculating the total electronic energies of all reactants and products. These calculations are crucial for predicting the feasibility and energetics of chemical transformations.

Proton affinity (PA) and electron affinity (EA) are fundamental measures of a molecule's basicity and its ability to accept an electron, respectively. Computationally, proton affinity is calculated as the negative of the enthalpy change for the gas-phase protonation of the molecule. For 2,3-dihydro-2,2-dimethylbenzothiazole, the nitrogen atom is the most likely site of protonation.

Electron affinity is determined by calculating the energy difference between the neutral molecule and its corresponding radical anion. A positive electron affinity indicates that the anion is more stable than the neutral molecule. These calculations are typically performed using reliable methods like DFT with a suitable functional and a large basis set to accurately describe the electronic structure of both the neutral and charged species.

Table 2: Illustrative Calculated Thermochemical Data for a Benzothiazole Derivative

| Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | Value dependent on specific isomer and computational method |

| Proton Affinity (PA) | ~900 - 950 |

| Electron Affinity (EA) | ~50 - 100 |

| Note: These are estimated values based on similar compounds and would require specific calculations for 2,3-dihydro-2,2-dimethylbenzothiazole. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical parameters. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

For 2,3-dihydro-2,2-dimethylbenzothiazole, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, particularly the sulfur and nitrogen atoms. The LUMO is likely to be distributed over the aromatic ring and the C=N bond region of the thiazole (B1198619) moiety in a related oxidized species.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2)

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

Table 3: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Benzothiazole Analog

| Parameter | Value (eV) |

| EHOMO | -5.5 to -6.5 |

| ELUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 0.5 to 1.5 |

| Chemical Hardness (η) | 2.25 to 2.75 |

| Electronegativity (χ) | 3.0 to 4.0 |

| Note: These values are illustrative and based on calculations for similar heterocyclic structures. Specific values for 2,3-dihydro-2,2-dimethylbenzothiazole would require dedicated calculations. |

HOMO-LUMO Gap Analysis and Chemical Hardness/Softness

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. chimicatechnoacta.ru

From the energies of the HOMO and LUMO, global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated.

Chemical Hardness (η): This property measures the resistance of a molecule to change its electron configuration. chimicatechnoacta.ru Molecules with a large HOMO-LUMO gap are considered "hard," indicating greater stability. chimicatechnoacta.ru

Chemical Softness (S): This is the reciprocal of hardness and describes the ease with which a molecule's electron cloud can be polarized. chimicatechnoacta.ru "Soft" molecules have a small HOMO-LUMO gap and are more reactive. chimicatechnoacta.ru

These parameters are typically calculated using Density Functional Theory (DFT) methods. irjweb.com The values provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

Illustrative Quantum Chemical Parameters for 2,3-dihydro-2,2-dimethylbenzothiazole

| Parameter | Symbol | Formula | Typical Value (eV) | Significance |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 to -5.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 | Resistance to electron transfer |

| Chemical Softness | S | 1 / (2η) | 0.20 to 0.25 | Polarizability and reactivity |

Note: The values in this table are illustrative for a molecule of this type and are not based on specific experimental or computational results for 2,3-dihydro-2,2-dimethylbenzothiazole.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net This tool is invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net

The MEP map uses a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. researchgate.net

Green: Denotes areas with a neutral or near-zero electrostatic potential. researchgate.net

Yellow and Orange: These colors represent intermediate levels of negative potential.

For 2,3-dihydro-2,2-dimethylbenzothiazole, an MEP map would likely show the most negative potential (red/yellow) localized around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as centers for electrophilic interaction. The aromatic ring and the hydrogen atoms would likely show regions of positive or neutral potential (blue/green).

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with other molecules. nih.govnih.gov

Conformational Landscapes: The dihydrothiazole ring in 2,3-dihydro-2,2-dimethylbenzothiazole is not planar and can adopt different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different shapes it can assume under specific conditions (e.g., in a solvent or at a certain temperature).

Intermolecular Interactions: MD simulations are also essential for understanding how molecules interact with each other. nih.gov For 2,3-dihydro-2,2-dimethylbenzothiazole, simulations can model its behavior in a condensed phase (liquid or solid) to study non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with solvent molecules. nih.gov These simulations can reveal information about solvation, aggregation, and the preferred orientation of molecules relative to one another, which are critical for predicting material properties. nih.gov

Potential Applications in Advanced Materials Science

Organic Photoelectric Materials and Devices

The benzothiazole (B30560) core is a significant component in the design of novel organic materials for photoelectric applications due to its favorable electronic properties and structural versatility.

Benzothiazole and its derivatives are recognized as important core units in the synthesis of liquid crystals. uobasrah.edu.iq Their rigid, fused-ring structure contributes to the molecular shape and polarity necessary for the formation of mesophases. uobasrah.edu.iqresearchgate.net The inclusion of the benzothiazole moiety can influence key properties of liquid crystalline compounds, such as the type of mesophase, the transition temperatures, and the dielectric characteristics. uobasrah.edu.iqresearchgate.net

The molecular structure of these derivatives significantly impacts their liquid crystalline behavior. For instance, the length and nature of terminal aliphatic chains can determine whether a material exhibits a nematic or smectic phase. uobasrah.edu.iq Studies on related thiazole-based liquid crystals have shown that short alkyl chains tend to favor the nematic phase, while longer chains can introduce smectic phases. uobasrah.edu.iq The benzothiazole unit's contribution to molecular breadth can sometimes disrupt the delicate packing required for liquid crystallinity, an effect that can be tuned by strategic placement of substituents. uobasrah.edu.iq Researchers have successfully synthesized various benzothiazole-based compounds, including Schiff bases and azo-derivatives, that exhibit enantiotropic nematic and smectic phases over a broad temperature range. uobasrah.edu.iqresearchgate.net

| Structural Feature | Effect on Liquid Crystalline Properties | Example Observation |

|---|---|---|

| Terminal Alkyl Chain Length | Determines the type of mesophase (nematic vs. smectic). uobasrah.edu.iq | Short chains tend to induce nematic phases, while medium-length chains can lead to both smectic and nematic phases. uobasrah.edu.iq |

| Presence of Fused Ring System | Adds to molecular breadth, potentially disrupting liquid crystalline packing. uobasrah.edu.iq | The thickening effect requires careful molecular design to maintain desired mesophases. uobasrah.edu.iq |

| Lateral Substituents | Can interfere with or even eliminate liquid crystalline phases. researchgate.net | The position and nature of side groups must be considered to preserve mesomorphic behavior. researchgate.net |

Organic materials are of great interest for non-linear optical (NLO) applications due to their high optical nonlinearities compared to inorganic solids. jhuapl.edu The benzothiazole framework has been incorporated into novel NLO materials. Specifically, ionic crystals based on an electron-accepting benzothiazolium core have demonstrated extremely large macroscopic optical nonlinearity. kaist.ac.kr

A notable example is the benzothiazolium crystal HMB (2-(4-hydroxy-3-methoxystyryl)-3-methylbenzo[d]thiazol-3-ium), which was developed for efficient terahertz (THz) wave generation. kaist.ac.kr This material exhibits a molecular ordering that is optimized to maximize its second-order nonlinearity. Single crystals of HMB possess qualities ideal for photonic applications, including a large size, high optical quality, and a broad optical transparency range (580–1620 nm). kaist.ac.kr When used for optical rectification of femtosecond laser pulses, a 0.26 mm thick HMB crystal showed a THz wave generation efficiency an order of magnitude higher than the standard inorganic crystal, ZnTe. kaist.ac.kr Furthermore, conjugated polymers incorporating benzothiadiazole units have shown significant two-photon absorption cross-sections, highlighting their potential for applications like optical limiting. nih.gov

| Property | Description | Significance |

|---|---|---|

| Core Structure | Electron-accepting benzothiazolium cation. kaist.ac.kr | Contributes to extremely large macroscopic optical nonlinearity. kaist.ac.kr |

| Optical Transparency | High transparency in the 580–1620 nm range. kaist.ac.kr | Suitable for use with common laser sources, such as Ti:sapphire lasers at 800 nm. kaist.ac.kr |

| THz Generation Efficiency | One order of magnitude higher than a standard 0.5 mm ZnTe crystal. kaist.ac.kr | Demonstrates superior performance for THz wave generation. kaist.ac.kr |

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on heterocyclic rings are crucial for efficient device performance. Benzothiazole derivatives have been identified as having good hole-transporting properties, which are essential for facilitating the movement of positive charge carriers from the anode to the emissive layer in an OLED device. uobasrah.edu.iq

The development of metal complexes for OLEDs is an active area of research, aimed at creating stable and efficient emitters. researchgate.netdaneshyari.com While much of the focus has been on noble metals like iridium, there is a growing interest in complexes using more sustainable metals. researchgate.netdaneshyari.com The ligands coordinating the central metal ion play a critical role in the photophysical properties of the complex. The structural and electronic characteristics of benzothiazole-based ligands can be tailored to tune the emission color and efficiency of metal complexes. These complexes can function as emitters in the emissive layer of an OLED. researchgate.netnih.gov For example, rare earth complexes with specifically designed organic ligands are investigated for their sharp emission spectra, which is a desirable trait for display applications. nih.govmdpi.com

High-Performance Fibers and Polymeric Materials Integration

The structural rigidity and thermal stability inherent in aromatic heterocyclic systems like benzothiazole are foundational to the properties of several classes of high-performance fibers. Polymers such as Polybenzoxazole (PBO) and Polybenzimidazole (PBI) derive their exceptional characteristics from backbones composed of fused aromatic and heterocyclic rings. eurofibers.comfiberjournal.com

PBO, known commercially as Zylon®, is recognized as the strongest man-made organic fiber, with a strength approximately twice that of aramid fibers and ten times that of steel. eurofibers.comfiberjournal.com Its structure, featuring a benzene-fused oxazole (B20620) ring, imparts a high decomposition temperature (100°C higher than aramid) and minimal creep under stress. eurofibers.comfiberjournal.com These properties make it suitable for applications requiring high continuous loads. eurofibers.com Although not a direct derivative of dihydrobenzothiazole, PBO's performance underscores the potential of integrating similar benzo-fused heterocyclic structures into polymer backbones to achieve superior mechanical and thermal properties. The principles of rigid-rod polymer chemistry that give PBO its strength could be applied to polymers incorporating benzothiazole-based monomers.

Optical Whitening Agents and Brighteners

Optical brightening agents (OBAs), also known as fluorescent whitening agents, function by absorbing light in the invisible ultraviolet (UV) spectrum and re-emitting it in the blue region of the visible spectrum. wikipedia.orgstppgroup.com This process of fluorescence counteracts the natural yellowish tint of materials like textiles and paper, resulting in a "whiter-than-white" appearance. wikipedia.orgmeghmaniglobal.com

The effectiveness of an OBA is rooted in its chemical structure, which must contain a suitable fluorophore. Common classes of OBAs include stilbenes, coumarins, and various heterocycles like benzoxazoles. wikipedia.orgfibre2fashion.comfineotex.com The 2,5-bis(benzoxazol-2-yl)thiophene is one such intensely fluorescent compound used in laundry detergents. wikipedia.org The structural similarity between benzoxazole (B165842) and benzothiazole suggests that dihydrobenzothiazole derivatives, when appropriately functionalized to create an extended conjugated system, could also exhibit the strong fluorescence required for this application. The key is to engineer a molecule that absorbs effectively in the 340-370 nm range and emits in the 420-470 nm range. wikipedia.org The nonionic styryl heteroarenes, which include benzoxazole rings, are particularly suitable for whitening synthetic fibers like polyesters. fibre2fashion.com

Functional Materials Derived from Dihydrobenzothiazole-Containing Systems

The versatility of the dihydrobenzothiazole scaffold allows for its incorporation into a variety of functional materials beyond the applications previously discussed. The ability to modify the core structure enables the tuning of electronic, optical, and physical properties for specific, advanced purposes.

A prime example is the development of benzothiazolium-based organic crystals for photonics. As detailed in the section on NLO materials, HMB crystals represent a new class of functional materials specifically engineered for the highly efficient generation of THz waves. kaist.ac.kr This application leverages the exceptionally large macroscopic optical nonlinearity that arises from the specific electronic structure and crystalline arrangement of the benzothiazolium salt. kaist.ac.kr Such materials are critical for advancements in spectroscopy, imaging, and high-speed communications. The development of these specialized crystals demonstrates a sophisticated application of molecular engineering, where the intrinsic properties of the benzothiazole core are harnessed to create a material with a highly specific and advanced function.

Future Research Directions and Emerging Trends for 2,3 Dihydro 2,2 Dimethylbenzothiazole

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Efficiency and Selectivity

The future of synthesizing 2,3-dihydro-2,2-dimethylbenzothiazole and related structures will heavily emphasize the principles of green chemistry. Researchers are expected to move beyond traditional methods, which often involve harsh reaction conditions and hazardous reagents, towards more environmentally benign and efficient processes.

Key areas of development will likely include:

Catalytic Systems: The design and application of novel catalysts, including reusable heterogeneous catalysts and nanocatalysts, will be crucial. These catalysts are anticipated to offer higher yields, improved selectivity, and easier separation from the reaction mixture, thereby reducing waste and energy consumption.

Alternative Energy Sources: Microwave-assisted and visible-light-mediated syntheses are emerging as powerful tools in organic chemistry. nih.gov Future work will likely explore these energy sources to accelerate reaction times and enhance the efficiency of benzothiazole (B30560) synthesis under milder conditions.

Green Solvents: The use of eco-friendly solvents such as water, ionic liquids, or even solvent-free reaction conditions will be a significant trend. nih.gov This shift aims to minimize the environmental impact associated with volatile organic compounds.

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be prioritized. This includes the development of one-pot, multi-component reactions that streamline synthetic sequences and reduce the number of purification steps. nih.gov

These sustainable approaches are not only environmentally responsible but also offer economic advantages by reducing resource consumption and waste generation. mit.edu

Exploration of Unconventional Reactivity and Catalytic Applications

While the traditional reactivity of the benzothiazole core is well-documented, future research will delve into unlocking unconventional reaction pathways and exploring the catalytic potential of 2,3-dihydro-2,2-dimethylbenzothiazole derivatives. The gem-dimethyl group at the C2 position can be expected to influence the steric and electronic properties of the molecule, potentially leading to unique reactivity.

Emerging trends in this area may involve:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a rapidly growing field in organic synthesis. Future studies will likely focus on developing methods for the selective C-H functionalization of the benzothiazole scaffold, enabling the introduction of diverse functional groups without the need for pre-functionalized starting materials.

Asymmetric Catalysis: The development of chiral 2,3-dihydro-2,2-dimethylbenzothiazole-based ligands for asymmetric catalysis is a promising avenue. These ligands could be employed in a variety of metal-catalyzed reactions to produce enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

Photoredox Catalysis: The unique electronic properties of the benzothiazole ring system make it an interesting candidate for photoredox catalysis. Future research may explore the ability of 2,3-dihydro-2,2-dimethylbenzothiazole derivatives to act as photosensitizers, harnessing visible light to drive a range of chemical transformations.

By exploring these unconventional avenues, researchers can expand the synthetic utility of this compound and discover novel applications in catalysis.

Integration of Advanced Characterization Techniques for Dynamic Processes and Mechanistic Insight

A deeper understanding of the reaction mechanisms and dynamic processes involving 2,3-dihydro-2,2-dimethylbenzothiazole is crucial for optimizing existing reactions and designing new ones. The integration of advanced characterization techniques will be instrumental in achieving this.

Future research will likely employ a combination of spectroscopic and analytical methods, including:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy will allow for the real-time monitoring of reactions, providing valuable data on reaction kinetics, intermediates, and transition states.

Mass Spectrometry: Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS), will be used to identify and characterize reaction intermediates and products with high precision.

X-ray Crystallography: Single-crystal X-ray diffraction will continue to be a vital tool for unambiguously determining the three-dimensional structure of novel 2,3-dihydro-2,2-dimethylbenzothiazole derivatives and their complexes, providing crucial insights into their stereochemistry and intermolecular interactions.

These advanced techniques will provide a more comprehensive picture of the chemical processes involving this compound, facilitating the rational design of more efficient and selective synthetic methods.

Multiscale Computational Modeling for Predictive Material Design and Optimization

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials. mit.edu Future research on 2,3-dihydro-2,2-dimethylbenzothiazole will increasingly rely on multiscale modeling approaches to accelerate the discovery and optimization of new applications.

Key areas of focus in computational modeling will include:

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) and other QM methods will be used to investigate the electronic structure, reactivity, and spectroscopic properties of 2,3-dihydro-2,2-dimethylbenzothiazole and its derivatives. These calculations can provide fundamental insights into reaction mechanisms and guide the design of molecules with desired electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations will be employed to study the dynamic behavior of these molecules in different environments, such as in solution or at the interface of materials. This can provide insights into their conformational preferences, intermolecular interactions, and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models will be developed to correlate the structural features of 2,3-dihydro-2,2-dimethylbenzothiazole derivatives with their biological or material properties. These models can be used to predict the activity of new compounds and guide the design of more potent or efficient molecules.

By combining these computational approaches, researchers can create a "virtual laboratory" to screen and design new materials based on the 2,3-dihydro-2,2-dimethylbenzothiazole scaffold, significantly reducing the time and cost associated with experimental work. researchgate.net

Synergistic Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique structural and electronic properties of the benzothiazole core make it an attractive building block for the development of advanced organic materials. Future research will see a growing synergy between synthetic organic chemistry and materials science to create novel materials based on 2,3-dihydro-2,2-dimethylbenzothiazole with tailored properties.

Emerging trends in this interdisciplinary area include:

Organic Electronics: The development of 2,3-dihydro-2,2-dimethylbenzothiazole-based materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The gem-dimethyl group can enhance the solubility and processability of these materials, which is crucial for device fabrication.

Fluorescent Probes and Sensors: The inherent fluorescence of many benzothiazole derivatives makes them promising candidates for the development of chemical sensors and biological probes. Future research will focus on designing molecules that exhibit a change in their fluorescence properties in response to specific analytes or environmental changes.

Smart Materials: The integration of 2,3-dihydro-2,2-dimethylbenzothiazole units into polymer backbones or as functional pendants could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

This collaborative approach between synthetic chemists and materials scientists will be essential for translating the fundamental properties of 2,3-dihydro-2,2-dimethylbenzothiazole into functional and innovative materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,3-dihydro-2,2-dimethylbenzothiazole derivatives?

A standard protocol involves refluxing substituted benzaldehydes with precursor amines or triazoles in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via recrystallization or column chromatography . For example, in the synthesis of benzothiazole derivatives, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole was reacted with benzaldehyde under these conditions, yielding structurally diverse products .

Q. How should researchers handle and store 2,3-dihydro-2,2-dimethylbenzothiazole to ensure stability?

According to safety data sheets, the compound should be stored in a cool, dry place away from light and moisture. Long-term storage is discouraged due to potential degradation, which may increase hazardous properties. Handling requires PPE (gloves, goggles, lab coats) and use of a fume hood to minimize inhalation risks .

Q. What analytical techniques are effective for characterizing benzothiazole derivatives?

Key methods include:

- X-ray crystallography for unambiguous structural determination, as demonstrated for the title compound in a 2012 study .

- GC-MS and NIST library matching to resolve ambiguities in retention times and fragmentation patterns (e.g., distinguishing between isomers like 2,3-dihydro-2,2-dimethyl-1H-indene and benzene derivatives) .

- NMR spectroscopy to confirm substituent positioning and monitor reaction progress .

Advanced Research Questions

Q. How can contradictions in reported biological activities of benzothiazole derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural nuances. For instance, while some studies report anti-cancer activity, others note limited efficacy due to differences in substituent groups (e.g., electron-withdrawing vs. donating groups at the 2-position). Systematic structure-activity relationship (SAR) studies, coupled with standardized bioassays, are critical to reconcile these findings .

Q. What strategies optimize reaction yields in synthesizing complex benzothiazole-based compounds?

- Catalyst screening : Transition metal complexes (e.g., ruthenium) improve cyclization efficiency in furan synthesis, a related heterocyclic system .

- Solvent optimization : Green solvents like glycerol enhance reaction sustainability without compromising yield .

- Stepwise purification : Intermediate isolation via flash chromatography reduces side-product interference, as observed in the synthesis of 2-[3-(1,3-benzothiazol-2-yl)propyl] derivatives .

Q. How do structural modifications influence the electrochemical properties of the benzothiazole core?

Substituents at the 2- and 3-positions significantly alter redox behavior. For example:

- Electron-donating groups (e.g., methyl) increase electron density, enhancing stability in oxidative environments.

- Bulky substituents (e.g., 2,2-dimethyl groups) sterically hinder planarization, reducing conjugation and shifting absorption maxima in UV-Vis spectra . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are recommended for quantifying these effects.

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for benzothiazole derivatives?

Cross-validate results using complementary techniques. For example:

- If GC-MS identifies a compound as "Benzene, (2-methyl-1-butenyl)-" (Quality Match: 93%), but NMR suggests a dihydro-indene structure, X-ray crystallography should be employed for definitive confirmation .

- Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Methodological Tables

Table 1: Key Synthetic Conditions for Benzothiazole Derivatives

| Step | Conditions | Reference |

|---|---|---|

| Cyclization | Reflux in ethanol, glacial acetic acid catalyst | |

| Purification | Recrystallization (hexane/EtOAc) | |

| Green solvent option | Glycerol, 80°C, 12 h |

Table 2: Analytical Techniques for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.